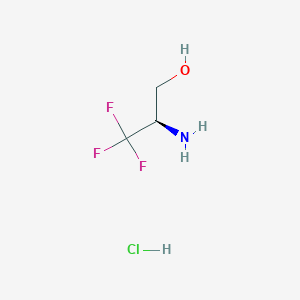

(2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride

描述

(2R)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride (CAS: 172490-05-0) is a fluorinated amino alcohol hydrochloride with the molecular formula C₃H₆NOF₃·HCl and a molecular weight of 165.542 g/mol . This chiral compound is characterized by a stereogenic center at the C2 position (R-configuration) and three fluorine atoms on the C3 carbon. It is primarily utilized as a pharmaceutical intermediate or research reagent, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders .

Key physicochemical properties include:

属性

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(7)1-8;/h2,8H,1,7H2;1H/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRRLLQTXSVEDV-HSHFZTNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172490-05-0 | |

| Record name | 1-Propanol, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172490-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethylated compound.

Amination: The precursor undergoes an amination reaction to introduce the amino group. This step often involves the use of ammonia or an amine derivative under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

(2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form an amine derivative using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted fluorinated compounds.

科学研究应用

(2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and its ability to modulate enzyme activity and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting various diseases.

Industry: Employed in the production of specialty chemicals and materials with enhanced properties such as increased stability and bioavailability.

作用机制

The mechanism of action of (2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to increased potency and efficacy. The compound can modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

相似化合物的比较

Table 1: Comparison with Enantiomers and Fluorinated Amines

Key Findings :

- 3,3,3-Trifluoropropan-1-amine hydrochloride lacks the hydroxyl group, reducing its polarity and altering its metabolic stability, making it more suited for agrochemical applications .

- The methyl-substituted variant (CAS: Not specified) introduces steric hindrance and a carboxylic acid group, enhancing its utility in peptide synthesis .

Aryl-Substituted Derivatives

Table 2: Comparison with Aromatic Derivatives

Key Findings :

- The chlorophenyl derivative (CAS: 1803586-04-0) demonstrates enhanced lipophilicity, improving blood-brain barrier penetration for CNS-targeting drugs .

- The nitrophenyl variant (CAS: 2060024-73-7) introduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Research Findings and Industrial Relevance

Chirality and Bioactivity : The (R)-enantiomer (CAS: 172490-05-0) is prioritized in pharmaceuticals due to its higher affinity for enzymatic targets compared to the (S)-form .

Fluorine Impact : The trifluoromethyl group enhances metabolic stability and binding specificity in drug-receptor interactions .

Industrial Demand: Suppliers like Wuhan Xinxinjiali Bio-Tech and Shanghai Aladdin Biochemical Technology emphasize its role in synthesizing fluorinated analogs of GABA receptor modulators .

生物活性

(2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride is a fluorinated amino alcohol that has garnered attention for its unique chemical properties and potential biological applications. The incorporation of trifluoromethyl groups enhances its reactivity and biological interactions, making it a valuable compound in medicinal chemistry and agrochemical synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C3H6ClF3NO, with a molecular weight of approximately 165.54 g/mol. The presence of three fluorine atoms significantly affects its chemical behavior, including increased lipophilicity and altered pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorinated structure enhances binding affinity and selectivity, which can lead to increased potency in modulating biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : The compound can influence enzyme activity by acting as a competitive inhibitor or an allosteric modulator.

- Receptor Binding : It may interact with neurotransmitter systems, potentially affecting signaling pathways involved in various physiological processes.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant antimicrobial properties against various pathogens. |

| Enzyme Inhibition | Demonstrated inhibitory effects on specific enzymes related to metabolic pathways. |

| Neurotransmitter Interaction | Showed potential modulation of neurotransmitter receptors affecting mood and cognition. |

Case Studies

- Antimicrobial Research : A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a novel antimicrobial agent.

- Neuropharmacological Effects : Research focused on the compound's ability to interact with serotonin receptors revealed promising results in modulating anxiety-like behaviors in animal models.

Applications in Drug Development

The compound is being explored as a precursor in the synthesis of pharmaceuticals targeting various diseases due to its ability to enhance metabolic stability and bioavailability. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

常见问题

Q. What are the optimal synthetic routes for (2R)-2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, reductive amination of trifluoromethyl ketones using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol can yield the desired stereoisomer . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates.

- Temperature : Low temperatures (−20°C to 0°C) minimize racemization.

- Catalysts : Chiral auxiliaries like (R)-BINAP ligands improve enantiomeric excess (ee) >95% .

Characterize intermediates via chiral HPLC or circular dichroism (CD) to confirm stereochemical integrity .

Q. How can researchers validate the purity and stability of this compound under varying pH conditions?

Methodological Answer:

- Purity assessment : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities <0.1% .

- Stability testing :

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, given its fluorinated motifs?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with force fields parameterized for fluorine (e.g., CHelpG charges) to model binding to enzymes like aminotransferases .

- MD simulations : Run 100-ns trajectories in GROMACS with the CHARMM36m force field to assess conformational stability of the trifluoromethyl group in aqueous environments .

- Electrostatic potential maps : Generate via Gaussian09 at the B3LYP/6-31G* level to identify hydrogen-bonding sites influenced by fluorine’s electron-withdrawing effects .

Q. How can researchers address discrepancies in reported pKa values for the amine group in fluorinated amino alcohols?

Methodological Answer:

- Experimental validation : Use potentiometric titration in 0.15 M KCl at 25°C. The trifluoromethyl group lowers the amine’s pKa by ~1.5 units compared to non-fluorinated analogs due to inductive effects .

- Data reconciliation : Compare results with computational predictions (e.g., COSMO-RS) to resolve conflicts arising from solvent polarity or ionic strength variations .

Q. What strategies mitigate racemization during derivatization reactions (e.g., acylation or sulfonylation)?

Methodological Answer:

- Low-temperature acylation : React with benzoyl chloride in dichloromethane at −30°C, using DMAP as a catalyst to suppress racemization .

- Kinetic vs. thermodynamic control : Optimize reaction time (≤2 hours) to favor kinetic products. Monitor ee via chiral GC-MS .

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during functionalization, then cleave with TFA .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

Q. What experimental designs resolve ambiguities in the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatic microsome assays : Incubate with rat liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to quantify parent compound degradation .

- Control experiments : Include fluorinated analogs (e.g., 3-(trifluoromethyl)benzaldehyde derivatives) to isolate fluorine-specific metabolic effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。